molecular formula C25H22N4O B2700692 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide CAS No. 327061-48-3

2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2700692
CAS No.: 327061-48-3
M. Wt: 394.478
InChI Key: VHPISHKBYJUHQG-UHFFFAOYSA-N
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Description

“2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide” is a derivative of 6H-indolo[2,3-b]quinoxaline . This class of compounds is known for their biological activity and are actively studied as antibacterial and antiviral agents . They are analogues of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule .


Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxalines involves the condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts which are converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .


Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxalines include their alkylation with dimethyl sulfate to give the corresponding quaternary salts . These salts are then converted to perchlorates and oxidized with potassium hexacyanoferrate (III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the reactions and synthesis of compounds related to 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide, including indolo[3,2-c]quinolin-6-ones and their derivatives. These studies focus on the chemical properties and reaction mechanisms involving isatins and amines (Bergman et al., 2003).

Pharmacological Activities

  • Indolo[2,3-b]quinoxaline derivatives, closely related to the compound , have been reported to possess a variety of pharmacological activities. These include anti-inflammatory, antidepressant, neuroleptic, cytotoxic, antitubercular, antihypercholesterolemic, and antimicrobial activities (Padmini et al., 2015).

Antiproliferative Properties

  • Certain indolo[3,2-c]quinoline derivatives, which are structurally related, have shown antiproliferative effects against cancer cells. This research suggests potential applications in cancer treatment (Lu et al., 2010).

Antifungal Activities

  • Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, structurally similar to the compound , have been developed with promising antifungal activities, indicating potential use in agriculture as fungicides (Xu & Fan, 2011).

DNA and Protein Interaction

  • Indolo[2,3-b]quinoxaline derivatives, similar to the compound of interest, are known for their ability to interact with DNA and proteins. This interaction is crucial for their pharmacological activities, including anticancer and antiviral actions (Moorthy et al., 2013).

Synthesis and Chemical Reactions

  • Studies have also been conducted on the synthesis and reactions of 6H-Indolo[2,3-b]quinoxalines, providing insights into the chemical behavior and potential applications of these compounds (Shulga & Shulga, 2020).

Future Directions

The future directions in the research of 6H-indolo[2,3-b]quinoxaline derivatives include the synthesis of new derivatives and the study of their chemical behavior . There is also interest in exploring their potential as biologically active compounds which can be used as medicines .

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-yl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-17(2)29(18-10-4-3-5-11-18)23(30)16-28-22-15-9-6-12-19(22)24-25(28)27-21-14-8-7-13-20(21)26-24/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPISHKBYJUHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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